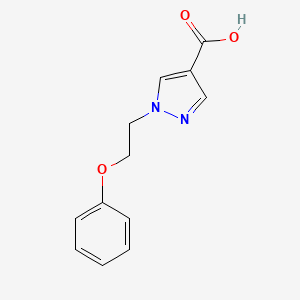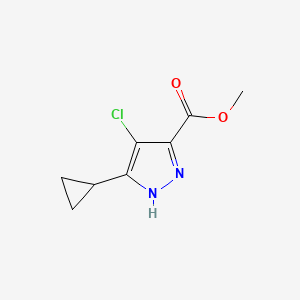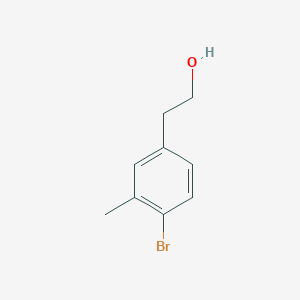
2-(4-Bromo-3-methylphenyl)ethan-1-ol
Overview
Description
“2-(4-Bromo-3-methylphenyl)ethan-1-ol” is a chemical compound with the molecular formula C9H11BrO . It has a molecular weight of 215.09 . The IUPAC name for this compound is 2-bromo-1-(4-methylphenyl)ethanol .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-3-methylphenyl)ethan-1-ol” consists of a bromine atom attached to the second carbon of an ethan-1-ol group, and a 4-methylphenyl group attached to the first carbon .Scientific Research Applications
Synthesis and Characterization
Synthesis Processes : 2-(4-Bromo-3-methylphenyl)ethan-1-ol and its derivatives are synthesized through various chemical processes. For example, one study described the synthesis of a compound involving 4-bromo-naphthalen-1-ol and glacial acetic acid, highlighting the versatility of bromo-substituted compounds in synthetic chemistry (Sherekar, Kakade, & Padole, 2021).
Spectral and Structural Analysis : Detailed spectroscopic data (like 1H NMR, 13C NMR) for bromo-derivatives of ethanols provide insights into their molecular structure, enhancing our understanding of their chemical properties (Nedzelskytė, Martynaitis, Šačkus, Eller, & Holzer, 2007).
Biological and Medical Research
- Antimicrobial Activities : Some synthesized compounds containing bromo-phenyl groups have demonstrated excellent antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Sherekar, Kakade, & Padole, 2021).
Material Science and Engineering
Liquid Crystalline Properties : Bromo and cyano substituted diarylethanes, including those with bromo-phenyl groups, exhibit interesting mesomorphic properties. These properties are crucial in the field of liquid crystal technology (Tinh, Zann, & Dubois, 1979).
Polymer and Crystal Engineering : The synthesis of various bromo-derivatives and their incorporation into polymers or crystalline structures is a significant area of research. These materials have diverse applications, from optical to structural engineering (Patil, Pathan, & Zangade, 2021).
Environmental and Marine Research
- Natural Occurrence and Applications : Bromophenols, structurally related to 2-(4-Bromo-3-methylphenyl)ethan-1-ol, are found in marine algae and have shown significant radical-scavenging activity, indicating their potential in environmental protection and pharmaceutical applications (Li, Li, Ji, & Wang, 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-bromo-3-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRREYGPAJFLFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



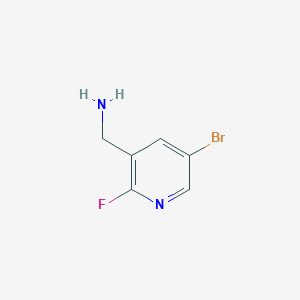
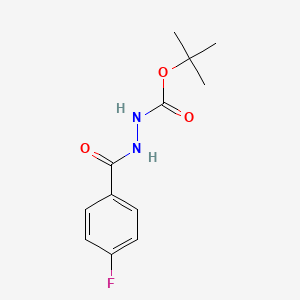
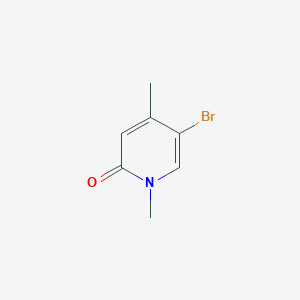
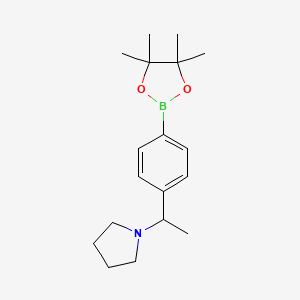
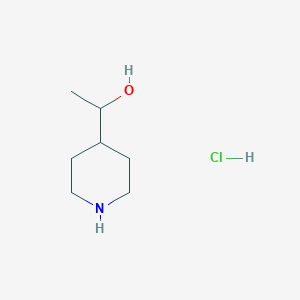
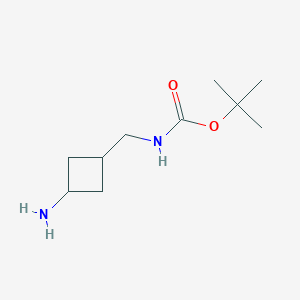
![7-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B1400912.png)
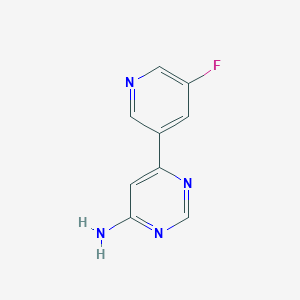
amine](/img/structure/B1400920.png)

![2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1400923.png)

